AZ505

描述

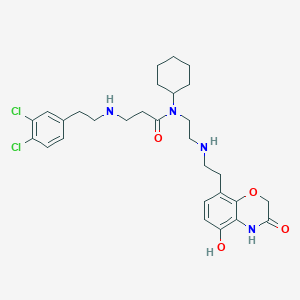

an SMYD2 inhibitor; structure in first source

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38Cl2N4O4/c30-23-8-6-20(18-24(23)31)10-13-32-15-12-27(38)35(22-4-2-1-3-5-22)17-16-33-14-11-21-7-9-25(36)28-29(21)39-19-26(37)34-28/h6-9,18,22,32-33,36H,1-5,10-17,19H2,(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBVHXXKHSODII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of AZ505 on SMYD2

This technical guide provides a comprehensive overview of the mechanism of action of AZ505, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a protein lysine methyltransferase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting SMYD2.

Introduction to SMYD2 and this compound

SMYD2 is a protein lysine methyltransferase that plays a crucial role in various cellular processes by catalyzing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the ε-amino group of specific lysine residues on both histone and non-histone proteins.[1][2] Its substrates include key tumor suppressor proteins like p53 and Retinoblastoma (Rb), as well as other proteins involved in signal transduction, such as PTEN, STAT3, and NF-κB.[1][3][4][5] Dysregulation of SMYD2 activity has been implicated in the pathogenesis of various diseases, including cancer and fibrosis, making it an attractive therapeutic target.[2][4][5]

This compound was identified through a high-throughput chemical screen as a potent and highly selective inhibitor of SMYD2.[1][2] It has been instrumental as a chemical probe to elucidate the biological functions of SMYD2 and is being investigated for its therapeutic potential.

Core Mechanism of Action of this compound

This compound functions as a substrate-competitive inhibitor of SMYD2.[1][2] This means that this compound directly competes with the peptide substrate for binding to the enzyme, rather than competing with the SAM cofactor.[1]

Structural Basis of Inhibition: Crystallographic studies of SMYD2 in complex with this compound have revealed the precise binding mode.[2] this compound binds within the peptide-binding groove of SMYD2.[1][2][6] The binding is primarily driven by hydrophobic interactions, with few specific hydrogen bonds.[7][8] The inhibitor is composed of three main parts: a benzooxazinone, a cyclohexyl, and a dichlorophenethyl substituent, all of which make critical contacts within the binding pocket.[6] This structural understanding provides a basis for the inhibitor's potency and selectivity and informs the design of next-generation SMYD2 inhibitors.[2][9]

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been characterized through various biochemical and biophysical assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Value | Reference |

| SMYD2 | Biochemical IC50 | 0.12 µM | [1][7][10][11][12] |

| Inhibition Constant (Ki) | 0.3 µM | [1] | |

| Dissociation Constant (Kd) | 0.5 µM | [7][12] | |

| SMYD3 | Biochemical IC50 | >83.3 µM | [7][12] |

| DOT1L | Biochemical IC50 | >83.3 µM | [7][12] |

| EZH2 | Biochemical IC50 | >83.3 µM | [7][12] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Kd: Dissociation constant.

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Effect | Value | Reference |

| MDA-MB-231 | Antiproliferation | Inhibition of cell growth | IC50 = 13.1 µM | [7] |

| MDA-MB-231 | Substrate Methylation | Reduction in AHNAK methylation | IC50 = 2.9 µM | [7] |

| PC3 / DU145 | Protein Expression | Decreased c-Myc expression | 20 µM | [7] |

| NRK-49F | Cell Proliferation | Inhibition of serum/TGF-β1 stimulated proliferation | - | [5] |

| Caco-2 | Antiviral | Decreased SARS-CoV-2 infection | - | [13] |

Impact on Cellular Signaling Pathways

By inhibiting SMYD2, this compound modulates the methylation status of numerous SMYD2 substrates, thereby affecting multiple downstream signaling pathways critical in disease progression.

A. PTEN/AKT Signaling: SMYD2 methylates and negatively regulates the tumor suppressor PTEN.[3] Inhibition of SMYD2 by this compound preserves PTEN activity, leading to the dephosphorylation and inactivation of the pro-survival kinase AKT.[3][14] This mechanism is crucial for the anti-fibrotic effects of this compound.[3]

B. NF-κB and STAT3 Inflammatory Signaling: SMYD2 can methylate both the p65 subunit of NF-κB and STAT3, promoting their phosphorylation and subsequent activation of inflammatory signaling pathways.[3][15][16] this compound treatment has been shown to decrease the phosphorylation of p65 and STAT3, thereby suppressing inflammation.[5][7] This is particularly relevant in the context of fibrosis and inflammatory diseases.[3][15]

C. TGF-β/Smad3 and Profibrotic Signaling: In the context of renal and peritoneal fibrosis, SMYD2 inhibition by this compound has been shown to reduce the phosphorylation of Smad3, a key mediator of the pro-fibrotic TGF-β pathway.[5] this compound also suppresses the phosphorylation of other profibrotic signaling molecules like ERK1/2.[5] Concurrently, this compound prevents the downregulation of the inhibitory Smad7, further attenuating the fibrotic response.[5]

D. BMP Signaling: SMYD2 can methylate the kinase domain of the bone morphogenetic protein (BMP) type II receptor (BMPR2), which stimulates its kinase activity and enhances BMP signaling.[17] Treatment with this compound was shown to suppress BMP2-induced SMAD1/5 phosphorylation, indicating that SMYD2's methyltransferase activity is required for this process.[10][17]

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the mechanism of action of this compound.

A. Biochemical Methyltransferase Assay (Radiometric) This assay measures the transfer of a tritiated methyl group from S-adenosylmethionine (SAM) to a peptide substrate.

-

Reagents: Recombinant full-length SMYD2, biotinylated peptide substrate (e.g., Histone H3 residues 1-29 or p53 peptide), [3H]-SAM, assay buffer (e.g., 20 mM bicine, pH 7.5, 1 mM TCEP, 0.005% bovine skin gelatin, 0.002% Tween-20), this compound inhibitor, and unlabeled SAM for quenching.[18]

-

Protocol:

-

Prepare a reaction mixture containing SMYD2 enzyme and varying concentrations of this compound in assay buffer.

-

Incubate for 30 minutes at room temperature to allow for inhibitor binding.[18]

-

Initiate the reaction by adding a mixture of the peptide substrate and [3H]-SAM.[18]

-

Allow the reaction to proceed for a set time, ensuring it remains within the linear range of product formation.

-

Quench the reaction by adding a high concentration of unlabeled SAM.[18]

-

Transfer the quenched reaction to a streptavidin-coated plate (e.g., FlashPlate) to capture the biotinylated peptide.[18]

-

Wash the plate to remove unincorporated [3H]-SAM.

-

Measure the radioactivity incorporated into the peptide using a scintillation counter.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

B. Isothermal Titration Calorimetry (ITC) ITC is used to directly measure the binding affinity (Kd), stoichiometry, and thermodynamic parameters of this compound binding to SMYD2.

-

Reagents: Purified SMYD2 protein, this compound compound, SAM cofactor, assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM TCEP, 5% glycerol, 50 µM SAM).[18]

-

Protocol:

-

Thoroughly dialyze the SMYD2 protein against the assay buffer. Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.

-

Load the SMYD2 solution (e.g., 18 µM) into the sample cell of the ITC instrument.[18]

-

Load the this compound solution (e.g., 200 µM) into the injection syringe.[18]

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform a series of injections of this compound into the SMYD2 solution.

-

Record the heat released or absorbed after each injection.

-

Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd, binding enthalpy (ΔH), and stoichiometry (n). Binding entropy (ΔS) is calculated from these values.

-

C. Western Blot Analysis for Phosphorylated Proteins This method is used to detect changes in the phosphorylation status of SMYD2 downstream targets in cells treated with this compound.

-

Reagents: Cell culture reagents, this compound, cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification kit (e.g., BCA assay), SDS-PAGE gels, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-Smad3), and HRP-conjugated secondary antibodies, chemiluminescent substrate.[3]

-

Protocol:

-

Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

-

D. In Vivo Unilateral Ureteral Obstruction (UUO) Model This model is used to evaluate the anti-fibrotic efficacy of this compound in the context of kidney disease.

-

Animals: Male C57BL/6 mice (or other appropriate strain).[5]

-

Protocol:

-

Anesthetize the mice. Expose the left kidney and ureter through a flank incision.

-

Ligate the left ureter at two points using non-absorbable suture. The right kidney serves as the contralateral control.

-

Administer this compound or vehicle control to the mice (e.g., via intraperitoneal injection) according to the desired dosing schedule, starting at the time of surgery.[5]

-

At a predetermined endpoint (e.g., 7 days post-surgery), euthanize the mice and harvest the kidneys.[5]

-

Process the kidneys for downstream analysis:

-

Histology: Fix a portion in formalin, embed in paraffin, and perform Masson's trichrome staining to assess collagen deposition and fibrosis.[5]

-

Immunoblotting: Prepare whole-kidney tissue lysates to analyze the expression of fibrotic markers (e.g., α-SMA, Fibronectin, Collagen I) and signaling proteins (e.g., p-Smad3) via Western blot.[5]

-

Immunohistochemistry: Stain tissue sections for markers of myofibroblasts (α-SMA) or proliferation (PCNA).[5]

-

-

Conclusion

This compound is a potent, selective, and well-characterized inhibitor of SMYD2. Its mechanism of action as a substrate-competitive inhibitor is structurally and biochemically defined. By binding to the peptide-binding groove of SMYD2, this compound effectively blocks its methyltransferase activity, leading to the modulation of numerous downstream signaling pathways involved in cancer, inflammation, and fibrosis. The data gathered from in vitro biochemical assays, cellular studies, and in vivo disease models collectively demonstrate that this compound is a valuable tool for probing SMYD2 biology and a promising lead compound for the development of novel therapeutics targeting SMYD2-dependent pathologies.

References

- 1. apexbt.com [apexbt.com]

- 2. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Inhibitor of Methyltransferase SMYD2, this compound Protects Against Peritoneal Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coordination of stress signals by the lysine methyltransferase SMYD2 promotes pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical roles of SMYD2 lysine methyltransferase in mediating renal fibroblast activation and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biological Activity of Substrate Competitive SMYD2 Inhibitors. | Pietenpol & Lehmann Lab [vumc.org]

- 10. This compound (AZ-505) | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound|AZ-505|SMYD2 inhibitor [dcchemicals.com]

- 13. SMYD2 Inhibition Downregulates TMPRSS2 and Decreases SARS-CoV-2 Infection in Human Intestinal and Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel Inhibitor of Methyltransferase SMYD2, this compound Protects Against Peritoneal Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SMYD2‐mediated TRAF2 methylation promotes the NF‐κB signaling pathways in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The lysine methyltransferase SMYD2 methylates the kinase domain of type II receptor BMPR2 and stimulates bone morphogenetic protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Epigenetic Regulator AZ505: A Technical Guide to its Function and Mechanism

For Immediate Release

[City, State] – [Date] – In the intricate world of epigenetic regulation, small molecules with high specificity and potency are invaluable tools for researchers and drug developers. Among these, AZ505 has emerged as a significant inhibitor of SMYD2, a protein lysine methyltransferase implicated in a variety of cellular processes and diseases. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental considerations of this compound for professionals in the fields of epigenetics, oncology, and drug discovery.

Core Function and Mechanism of Action

This compound is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2)[1][2]. SMYD2 is a lysine methyltransferase that plays a crucial role in epigenetic regulation by catalyzing the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to the lysine residues of both histone and non-histone proteins[1][3].

The primary mechanism of action of this compound is as a substrate-competitive inhibitor . It achieves this by binding to the peptide substrate binding groove of SMYD2, thereby preventing the enzyme from binding to its natural protein targets[1][3]. This competitive inhibition is dependent on the presence of the cofactor SAM[4]. Isothermal titration calorimetry (ITC) studies have revealed that the binding of this compound to SMYD2 is primarily driven by entropy, suggesting that hydrophobic interactions are the main mediators of this binding[4][5].

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified in various biochemical assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 0.12 µM | SMYD2 | Biochemical Assay | [1][2][5] |

| Ki | 0.3 µM | SMYD2 | Biochemical Assay | [1] |

| Kd | 0.5 µM | SMYD2 | Isothermal Titration Calorimetry (ITC) | [5] |

| Selectivity | >600-fold | SMYD2 vs. SMYD3, DOT1L, EZH2 | Biochemical Assays | [2][5] |

Key Cellular Targets and Downstream Effects

SMYD2 has a broad range of substrates, and by inhibiting its activity, this compound can modulate numerous cellular pathways.

Histone Substrates

SMYD2 is known to methylate several key lysine residues on histones, including:

-

Histone H4 at lysine 20 (H4K20)[3]

These histone modifications are critical for regulating chromatin structure and gene expression. Histone methylation can either promote or repress gene transcription depending on the specific site and the degree of methylation[3].

Non-Histone Substrates and Signaling Pathways

Beyond histones, SMYD2 methylates a variety of non-histone proteins, leading to diverse functional consequences. This compound, by inhibiting this activity, can impact several signaling pathways:

-

p53 and Rb: SMYD2-mediated methylation of the tumor suppressor proteins p53 and Rb can alter their function. Inhibition by this compound can therefore influence cell cycle progression and apoptosis[1][6].

-

BMP Signaling: this compound has been shown to suppress the phosphorylation of Smad1/5 induced by bone morphogenetic protein 2 (BMP2)[2][6]. This suggests an inhibitory role for this compound in the BMP signaling pathway.

-

STAT3 and NF-κB (p65): In certain cancer cells, this compound treatment leads to decreased methylation and phosphorylation of STAT3 and p65, key components of inflammatory and survival pathways[5].

-

c-Myc: Treatment with this compound can result in the decreased expression of the oncoprotein c-Myc in prostate cancer cells[3][4].

The following diagram illustrates the inhibitory effect of this compound on the SMYD2-mediated methylation of its key substrates.

Experimental Protocols

In Vitro SMYD2 Inhibition Assay (AlphaScreen)

A common method to determine the IC50 of inhibitors like this compound is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology[3].

Methodology:

-

Reagents: Recombinant human SMYD2 enzyme, biotinylated peptide substrate (e.g., a p53-derived peptide), S-adenosylmethionine (SAM), AlphaScreen streptavidin donor beads, and anti-methyl-lysine antibody conjugated to AlphaScreen acceptor beads.

-

Procedure:

-

The enzymatic reaction is performed in a microplate by incubating SMYD2, the biotinylated peptide substrate, and SAM in a suitable buffer.

-

A dilution series of this compound is added to the reaction wells.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the AlphaScreen beads and antibody are added.

-

-

Detection: If the peptide substrate is methylated by SMYD2, the antibody binds to the methylated lysine. The proximity of the donor and acceptor beads (brought together by the biotin-streptavidin and antibody-methyl-lysine interactions) results in the generation of a chemiluminescent signal upon excitation.

-

Data Analysis: The signal intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the workflow for an AlphaScreen-based SMYD2 inhibition assay.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction between this compound and SMYD2[4][5].

Methodology:

-

Sample Preparation: A solution of purified SMYD2 is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.

-

Titration: Small aliquots of the this compound solution are injected into the SMYD2 solution at constant temperature.

-

Heat Measurement: The heat change associated with each injection is measured. This heat change is proportional to the amount of binding that occurs.

-

Data Analysis: The heat changes are plotted against the molar ratio of this compound to SMYD2. The resulting binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Applications in Research and Drug Development

The high selectivity and potency of this compound make it a valuable tool for:

-

Target Validation: Elucidating the specific roles of SMYD2 in various biological processes and diseases.

-

Preclinical Studies: Investigating the therapeutic potential of SMYD2 inhibition in models of cancer, fibrosis, and other diseases where SMYD2 is overexpressed or hyperactive[1][3]. For instance, this compound has been shown to reduce tumor growth in vivo in triple-negative breast cancer models[2].

-

Drug Discovery: Serving as a lead compound for the development of novel epigenetic therapies targeting protein methyltransferases.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound (AZ-505) | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of the Lysine Methyltransferase Inhibitor this compound on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

AZ505: A Technical Guide to its Role in Histone and Non-Histone Protein Methylation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of AZ505, a potent and selective inhibitor of the protein lysine methyltransferase SMYD2. It details its mechanism of action, its effects on both histone and non-histone protein substrates, and the downstream cellular consequences. This guide consolidates key quantitative data and experimental methodologies to support further research and development efforts in epigenetics and oncology.

Introduction to this compound

This compound is a small molecule compound identified through high-throughput screening as a potent and selective inhibitor of SMYD2 (SET and MYND domain-containing protein 2).[1] SMYD2 is a lysine methyltransferase that plays a crucial role in regulating gene expression and cellular signaling by catalyzing the methylation of both histone and non-histone proteins.[1][2] Its dysregulation has been implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention. This compound serves as a critical chemical probe for studying SMYD2 biology and as a potential lead compound for drug development.

Mechanism of Action

This compound functions as a substrate-competitive inhibitor of SMYD2.[1] It binds directly to the peptide-binding groove of the enzyme, thereby preventing the binding of its protein substrates. This competitive inhibition is specific to the substrate-binding site and does not interfere with the binding of the S-adenosylmethionine (SAM) cofactor.[1] Isothermal Titration Calorimetry (ITC) studies have shown that the binding of this compound to SMYD2 is primarily driven by entropy, suggesting that hydrophobic interactions are the main mediators of this binding.[3][4]

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound have been characterized through various biochemical assays. The data highlights its potency against SMYD2 and its high selectivity over other histone methyltransferases.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value (μM) | Reference(s) |

|---|---|---|

| SMYD2 | 0.12 | [1][3][4][5] |

| SMYD3 | > 83.3 | [1][3][4] |

| DOT1L | > 83.3 | [1][3][4] |

Table 2: Binding Affinity and Constants for this compound

| Parameter | Value (μM) | Method | Reference(s) |

|---|---|---|---|

| Ki (Inhibition Constant) | 0.3 | Biochemical Assay | [1] |

| Kd (Dissociation Constant) | 0.5 | ITC |[3][4] |

Role in Histone Methylation

SMYD2 is known to methylate several lysine residues on histone proteins, primarily contributing to the regulation of chromatin structure and gene transcription. It specifically catalyzes the methylation of histones H3, H4, and H2B.[1] One of the key targets of SMYD2 is Histone H3 at lysine 36 (H3K36).[6] Dimethylation of H3K36 by SMYD2 at the promoter of Tumor Necrosis Factor-α (TNF-α) has been shown to suppress its expression.[2] By inhibiting SMYD2, this compound can prevent this methylation, leading to alterations in the expression of SMYD2-target genes.

Role in Non-Histone Protein Methylation

Beyond histones, SMYD2 methylates a diverse array of non-histone proteins, thereby modulating numerous signaling pathways critical to cell function and disease. This compound's inhibition of SMYD2 consequently impacts these pathways.

Key Non-Histone Targets and Pathways:

-

p53 and Rb: SMYD2-mediated methylation of the tumor suppressor proteins p53 and Retinoblastoma (Rb) represses their activity, which can promote tumorigenesis.[1][2] this compound can restore the tumor-suppressive functions of these proteins by preventing their methylation.

-

STAT3 and p65 (NF-κB): In MDA-MB231 breast cancer cells, treatment with this compound (40 μM) was shown to decrease the methylation and subsequent phosphorylation of STAT3 and the p65 subunit of NF-κB, without affecting their total protein levels.[3] This suggests a role for SMYD2 in regulating inflammatory and survival pathways.

-

BMP Signaling: this compound has been reported to suppress the phosphorylation of Smad1/5 induced by BMP2, indicating that SMYD2 activity is linked to the Bone Morphogenetic Protein (BMP) signaling pathway.[5]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound.

6.1. AlphaScreen™ Biochemical Assay (for IC50 Determination)

This assay is used to measure the inhibitory effect of this compound on SMYD2's methyltransferase activity in a high-throughput format.

-

Principle: An amplified luminescent proximity homogeneous assay. Biotinylated histone H3 peptide substrate is captured by streptavidin-coated Donor beads. A primary antibody specific for methylated H3K36 binds to the product, and this complex is then captured by Protein A-conjugated Acceptor beads. Upon excitation at 680 nm, a photosensitizer in the Donor bead converts ambient oxygen to singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Inhibition of SMYD2 reduces the methylated product, leading to a decreased signal.

-

Protocol Outline:

-

Recombinant SMYD2 enzyme, biotinylated H3 peptide substrate, and the methyl donor SAM are combined in an assay buffer.

-

This compound is added in a dose-response concentration range.

-

The reaction is incubated at room temperature to allow for enzymatic methylation.

-

A solution containing the anti-methyl-H3K36 antibody, streptavidin-Donor beads, and Protein A-Acceptor beads is added.

-

The plate is incubated in the dark to allow for bead-antibody-substrate binding.

-

The signal is read on an AlphaScreen-capable plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[6]

-

6.2. Isothermal Titration Calorimetry (ITC) (for Kd Determination)

ITC is used to directly measure the binding affinity (Kd) of this compound to SMYD2.

-

Principle: ITC measures the heat change that occurs upon the binding of two molecules. The inhibitor (this compound) is titrated into a solution containing the protein (SMYD2), and the heat released or absorbed during binding is measured.

-

Protocol Outline:

-

Purified, recombinant SMYD2 protein is placed in the sample cell of the calorimeter.

-

A concentrated solution of this compound is loaded into the injection syringe.

-

A series of small, sequential injections of this compound into the SMYD2 solution is performed.

-

The heat change after each injection is measured and integrated to generate a binding isotherm.

-

The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[3][4]

-

6.3. Western Blot for Phosphorylated Proteins

This technique is used to assess the downstream effects of SMYD2 inhibition on signaling pathways.

-

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Phospho-specific antibodies are used to detect the phosphorylation status of target proteins like STAT3 and p65.

-

Protocol Outline:

-

Cells (e.g., MDA-MB231) are treated with a specified concentration of this compound (e.g., 40 μM) or vehicle control for a defined period (e.g., 2 hours).[3]

-

Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-STAT3).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is often stripped and re-probed with an antibody for the total protein to confirm equal loading.[3]

-

Conclusion

This compound is a highly potent and selective SMYD2 inhibitor that serves as an invaluable tool for dissecting the roles of histone and non-histone protein methylation. Its ability to modulate key signaling pathways in cancer and other diseases underscores the therapeutic potential of targeting SMYD2. The data and protocols presented in this guide provide a solid foundation for professionals in the field to advance their research into the epigenetic control of cellular processes.

References

- 1. apexbt.com [apexbt.com]

- 2. Effects of the Lysine Methyltransferase Inhibitor this compound on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. This compound (AZ-505) | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

AZ505: A Potent and Selective SMYD2 Inhibitor for Research and Therapeutic Development

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the discovery, development, and experimental characterization of AZ505, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in various disease processes, including cancer and polycystic kidney disease.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Introduction to this compound

This compound was identified through a high-throughput chemical screen as a potent and selective inhibitor of SMYD2.[2][3] SMYD2 is a protein lysine methyltransferase that catalyzes the methylation of both histone and non-histone protein substrates, including the tumor suppressor proteins p53 and Rb.[1] By repressing the functional activities of these proteins, SMYD2 has emerged as an attractive drug target in oncology.[2] this compound acts as a substrate-competitive inhibitor, binding to the peptide-binding groove of SMYD2.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Target/Substrate | Reference |

| IC50 | 0.12 µM | SMYD2 | [1][5] |

| Ki | 0.3 µM | SMYD2 | [1] |

| Kd | 0.5 µM | SMYD2 | [6] |

| IC50 | >83.3 µM | SMYD3 | [1][5] |

| IC50 | >83.3 µM | DOT1L | [1][5] |

| IC50 | >83.3 µM | EZH2 | [1][5] |

Table 2: Cellular and In Vivo Effects of this compound

| Biological Effect | Cell Line/Model | This compound Concentration/Dose | Observations | Reference |

| Decreased c-Myc expression | PC3 and DU145 (Prostate Cancer) | 20 µM | [7] | |

| Delayed cyst growth | Pkd1 conditional knockout mouse model | 10 mg/kg (i.p.) | Delayed cyst growth in both early and late stages. | [1][4][5] |

| Reduced tumor growth | Triple-Negative Breast Cancer (TNBC) xenograft model | Not specified | Significantly reduced tumor growth. | |

| Inhibited osteoclast differentiation | Bone marrow-derived macrophages | 1.2 µM | Decreased generation of multinucleated TRAP-positive osteoclasts. | [8] |

| Promoted osteoblast differentiation | Calvarial preosteoblasts | 0.12 µM - 1.2 µM | Increased alkaline phosphatase (ALP) activity and Alizarin red staining. | [8] |

| Decreased trabecular bone mass (in vivo) | Female mice | 5 mg/kg daily (i.p.) for 4 weeks | Unexpectedly decreased trabecular bone mass, attributed to upregulated RANKL expression. | [8] |

Discovery and Development Workflow

This compound was discovered through a structured workflow involving high-throughput screening and subsequent validation assays.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of this compound.

High-Throughput Screening (HTS) and AlphaScreen Assay

This compound was identified from a high-throughput screen of approximately 1.5 million compounds using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.[7]

Principle: The assay measures the methylation of a biotinylated p53 peptide substrate by SMYD2. A positive methylation event brings donor and acceptor beads into close proximity, generating a chemiluminescent signal. Inhibitors of SMYD2 will disrupt this interaction, leading to a decrease in the signal.

Protocol:

-

Reagents:

-

SMYD2 enzyme

-

S-adenosylmethionine (SAM) cofactor

-

Biotinylated p53 peptide substrate (Biotin-aminohexanoyl-GSRAHSSHLKSKKGQSTSRH)

-

Streptavidin-coated donor beads

-

Anti-methyl-lysine antibody-conjugated acceptor beads

-

Assay Buffer: Tris-HCl (pH 9.0) with low ionic strength and a small amount of detergent.

-

-

Procedure:

-

The enzymatic profiling of SMYD2 indicated maximal activity in a Tris-HCl buffer at pH 9.0 with low ionic strength.[7]

-

The apparent Km values for SAM and the p53 substrate peptide were determined to be approximately 100 nM and 700 nM, respectively.[7]

-

The HTS was conducted in 1536-well plates.

-

Compounds from the chemical library were added to the wells.

-

The enzymatic reaction was initiated by adding SMYD2, SAM, and the biotinylated p53 peptide.

-

After an incubation period, the AlphaScreen donor and acceptor beads were added.

-

The plates were incubated in the dark to allow for bead association.

-

The signal was read on a plate reader capable of AlphaScreen detection.

-

Hits were identified as compounds that caused a significant reduction in the AlphaScreen signal.

-

Isothermal Titration Calorimetry (ITC)

ITC was used to confirm the binding of this compound to SMYD2 and to determine the thermodynamic parameters of the interaction.

Protocol:

-

Instrumentation: A standard isothermal titration calorimeter.

-

Sample Preparation:

-

SMYD2 protein and this compound were dialyzed against the same buffer to minimize heats of dilution.

-

The concentrations of the protein and ligand were accurately determined.

-

-

Experimental Setup:

-

The SMYD2 protein solution was placed in the sample cell.

-

The this compound solution was loaded into the injection syringe at a concentration typically 10-20 times that of the protein in the cell.

-

-

Titration:

-

A series of small injections of this compound were made into the SMYD2 solution.

-

The heat change associated with each injection was measured.

-

-

Data Analysis:

-

The binding isotherm was generated by plotting the heat change per injection against the molar ratio of ligand to protein.

-

The data were fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) of the binding event. For this compound binding to SMYD2, the calculated Kd was 0.5 µM.[6]

-

X-ray Crystallography

The structural basis of SMYD2 inhibition by this compound was elucidated by solving the co-crystal structure of the SMYD2-AZ505 complex.[2]

Protocol:

-

Protein Expression and Purification: Recombinant SMYD2 was overexpressed and purified to homogeneity.

-

Crystallization:

-

The purified SMYD2 protein was concentrated.

-

This compound was added to the protein solution to form the complex.

-

Crystallization screening was performed using the hanging drop vapor diffusion method at various conditions (e.g., different precipitants, pH, and temperature).

-

-

Data Collection and Structure Determination:

-

Suitable crystals were cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data were collected at a synchrotron source.

-

The structure was solved using molecular replacement and refined to yield the final model of the SMYD2-AZ505 complex. The structure revealed that this compound binds in the peptide-binding groove of SMYD2.[2]

-

In Vivo Polycystic Kidney Disease (PKD) Model

The efficacy of this compound in a mouse model of autosomal dominant polycystic kidney disease (ADPKD) was evaluated.[1][4][5]

Protocol:

-

Animal Model: Pkd1 conditional knockout mice, which develop a cystic phenotype that mimics human ADPKD.

-

Treatment:

-

Mice were treated with this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.

-

Treatment was administered daily or three times a week, depending on the experimental design (early-stage vs. late-stage intervention).[9]

-

-

Efficacy Assessment:

-

Kidney-to-body weight ratio was measured as an indicator of cystic burden.

-

Blood urea nitrogen (BUN) levels were measured to assess renal function.

-

Histological analysis of kidney sections was performed to quantify the cystic area.

-

Immunohistochemistry was used to assess cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay) in the cyst-lining epithelial cells.[9]

-

In Vitro Osteoblast and Osteoclast Differentiation Assays

The effect of this compound on bone cell differentiation was investigated using in vitro models.[8]

Osteoblast Differentiation Assay:

-

Cell Culture: Calvarial preosteoblasts were cultured in an osteogenic medium containing β-glycerophosphate and ascorbic acid.

-

Treatment: Cells were treated with varying concentrations of this compound (0.12 µM to 1.2 µM).

-

Assessment:

-

Alkaline Phosphatase (ALP) Staining and Activity: ALP is an early marker of osteoblast differentiation.

-

Alizarin Red Staining: This stain detects calcium deposits, indicating mineralization, a hallmark of mature osteoblasts.

-

Osteoclast Differentiation Assay:

-

Cell Culture: Bone marrow-derived macrophages (BMMs) were cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclastogenesis.

-

Treatment: Cells were treated with this compound (e.g., 1.2 µM).

-

Assessment:

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining: TRAP is an enzyme characteristic of osteoclasts. The number of multinucleated, TRAP-positive cells was quantified.

-

Signaling Pathways Modulated by this compound

This compound, through its inhibition of SMYD2, has been shown to modulate several key signaling pathways implicated in cell growth, survival, and inflammation.

Conclusion

This compound is a valuable research tool for investigating the biological roles of SMYD2. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies. The discovery of this compound has paved the way for the development of novel therapeutic strategies targeting SMYD2 in various diseases, particularly in oncology and polycystic kidney disease. This technical guide provides a foundational understanding of this compound's characteristics and the experimental methodologies for its application, serving as a resource for the scientific community to further explore its therapeutic potential.

References

- 1. JCI - Lysine methyltransferase SMYD2 promotes cyst growth in autosomal dominant polycystic kidney disease [jci.org]

- 2. Cross talk between lysine methyltransferase Smyd2 and TGF-β-Smad3 signaling promotes renal fibrosis in autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysine methyltransferase SMYD2 promotes cyst growth in autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysine methyltransferase SMYD2 promotes cyst growth in autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The SMYD2 Inhibitor AZ505: A Technical Overview of its Impact on p53 and Rb Tumor Suppressor Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ505 is a potent and selective small-molecule inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a lysine methyltransferase implicated in various cancers. SMYD2 post-translationally modifies key cellular proteins, including the tumor suppressors p53 and Retinoblastoma (Rb), thereby modulating their activity. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its effects on the p53 and Rb signaling pathways. We consolidate available quantitative data, provide detailed experimental protocols for assessing the impact of SMYD2 inhibition, and present visual diagrams of the relevant cellular pathways and experimental workflows.

Introduction to this compound and its Target, SMYD2

This compound is a substrate-competitive inhibitor of SMYD2 with a reported half-maximal inhibitory concentration (IC50) of 0.12 µM.[1] SMYD2 is a protein lysine methyltransferase that has been shown to methylate both histone and non-histone proteins.[1] Among its non-histone substrates, the tumor suppressor proteins p53 and Rb are of particular interest due to their central role in cell cycle control and apoptosis.[2] Dysregulation of p53 and Rb function is a hallmark of many cancers, making the modulation of their activity a key therapeutic strategy.

SMYD2-mediated methylation of p53 at lysine 370 (K370) has been shown to be a repressive mark, leading to decreased p53-mediated transcriptional activation and a subsequent reduction in apoptosis.[3][4] Similarly, SMYD2 methylates Rb, which can influence its phosphorylation status and, consequently, its ability to regulate the cell cycle.[2] By inhibiting SMYD2, this compound is poised to restore the tumor-suppressive functions of p53 and Rb, making it a promising candidate for cancer therapy.

The SMYD2-p53 and SMYD2-Rb Signaling Pathways

The inhibition of SMYD2 by this compound initiates a cascade of events that ultimately impacts cell cycle progression and apoptosis. The following diagrams illustrate the core signaling pathways.

Quantitative Data on the Effects of SMYD2 Inhibition

While direct quantitative data for this compound's effect on p53 and Rb methylation and phosphorylation is still emerging, studies on SMYD2 and its inhibitors provide valuable insights.

Table 1: Inhibitory Activity of this compound against SMYD2

| Parameter | Value | Reference |

| IC50 | 0.12 µM | [1] |

Table 2: Representative Effects of SMYD2 Inhibition on p53 and Rb Pathways

| Endpoint | Effect | Method | Cell Line | Reference |

| p53 (K370) methylation | Decreased | Mass Spectrometry | U2OS | [4] |

| p21 mRNA expression | Increased | qPCR | A549 | [5] |

| GADD45a mRNA expression | Increased | qPCR | Zebrafish Gonads | [6] |

| Bax mRNA expression | Increased | qPCR | Zebrafish Gonads | [6] |

| Rb phosphorylation (S807/811) | Decreased | Western Blot | Cdk4 WT MEFs | [7] |

| Cell Cycle | G1 Arrest | Flow Cytometry | U2OS | [4] |

Experimental Protocols

To facilitate further research into the effects of this compound and other SMYD2 inhibitors, detailed protocols for key experimental techniques are provided below.

Western Blot Analysis of p53 and Rb Phosphorylation

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total p53, total Rb, phospho-Rb (S807/811), or other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Co-Immunoprecipitation (Co-IP) to Assess p53/Rb Methylation

Protocol:

-

Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for p53 or Rb overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies specific for pan-methyl-lysine or site-specific methylated p53/Rb, if available.

Quantitative Real-Time PCR (qPCR) for p53 Target Gene Expression

Protocol:

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for p53 target genes (e.g., CDKN1A (p21), GADD45A, BAX) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound, as a selective inhibitor of SMYD2, holds significant promise as a therapeutic agent by targeting the epigenetic regulation of the key tumor suppressors p53 and Rb. By preventing their repressive methylation, this compound can potentially restore their normal function, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and other SMYD2 inhibitors, ultimately paving the way for their clinical development. Further studies are warranted to obtain more direct quantitative data on the effects of this compound on p53 and Rb post-translational modifications and to explore its efficacy in various cancer models.

References

- 1. apexbt.com [apexbt.com]

- 2. Effects of the Lysine Methyltransferase Inhibitor this compound on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein methylation: a new regulator of the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LncRNA LINC00525 suppresses p21 expression via mRNA decay and triplex‐mediated changes in chromatin structure in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Binding Kinetics of AZ505 to SMYD2: A Technical Overview

This guide provides an in-depth analysis of the binding kinetics of AZ505, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2). SMYD2 is a protein lysine methyltransferase implicated in the regulation of various cellular processes and is considered a target in oncology.[1] Understanding the kinetic and thermodynamic parameters of the this compound-SMYD2 interaction is crucial for researchers, scientists, and professionals involved in drug development and epigenetic research.

Quantitative Binding and Inhibition Data

The interaction between this compound and SMYD2 has been characterized by several key quantitative metrics, establishing its potency and selectivity. These values, derived from various biophysical and biochemical assays, are summarized below.

| Parameter | Value | Method | Description |

| IC₅₀ | 0.12 µM (120 nM) | Radiometric Assay | The concentration of this compound required to inhibit 50% of SMYD2 enzymatic activity.[2][3][4][5] |

| Kᵢ | 0.30 µM (300 nM) | Michaelis-Menten Kinetics | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.[2][4] |

| Kₑ | 0.50 µM (500 nM) | Isothermal Titration Calorimetry (ITC) | The dissociation constant, measuring the equilibrium between the inhibitor-enzyme complex and its dissociated components.[3][4][6] |

| ΔH | -3.4 kCal/mol | Isothermal Titration Calorimetry (ITC) | The enthalpy change upon binding, indicating the contribution of hydrogen bonds and van der Waals forces.[6] |

| TΔS | 5 kCal/mol | Isothermal Titration Calorimetry (ITC) | The entropy change upon binding, suggesting that the interaction is primarily driven by entropy, likely due to hydrophobic interactions.[6] |

| Selectivity | >600-fold | Radiometric Assays | This compound shows significantly higher potency for SMYD2 compared to other histone methyltransferases like SMYD3, DOT1L, and EZH2 (IC₅₀ > 83.3 µM for others).[3][4][5] |

Mechanism of Inhibition

Kinetic analyses have demonstrated that this compound acts as a substrate-competitive inhibitor of SMYD2.[2][6][7] Crystal structures reveal that this compound binds directly within the peptide-binding groove of the SMYD2 enzyme.[1][6] This binding is dependent on the presence of the cofactor S-adenosylmethionine (SAM).[4][6]

The inhibition mechanism is further defined as uncompetitive with respect to SAM.[4][6] This means this compound preferentially binds to the SMYD2-SAM complex, competing with the peptide substrate (such as p53 or histone H3) for access to the active site.[4][6] Thermodynamic data from Isothermal Titration Calorimetry (ITC) shows that the binding is primarily entropy-driven, a characteristic often associated with interactions mediated by hydrophobic forces with few specific hydrogen bonds.[3][5][6]

Experimental Protocols

The quantitative data presented were determined using specific and rigorous experimental methodologies. The core protocols are detailed below.

Radiometric Filter Binding Assay (for Kᵢ and Inhibition Mode)

This assay is used to determine the initial velocities of the SMYD2-catalyzed methylation reaction in the presence of varying concentrations of substrate and inhibitor, allowing for the determination of the inhibition constant (Kᵢ) and the mode of inhibition.

Methodology:

-

Reaction Mixture Preparation: Reactions are set up containing SMYD2 enzyme, a specific peptide substrate (e.g., a p53-derived peptide), and the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) in a suitable reaction buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. Control reactions are performed without the inhibitor.

-

Reaction Initiation and Incubation: The reaction is initiated and allowed to proceed for a defined period (e.g., 90 minutes) at a controlled temperature (e.g., pH 7.4).[4]

-

Reaction Quenching: The enzymatic reaction is stopped.

-

Filter Binding: The reaction mixture is transferred to a filter membrane (e.g., phosphocellulose paper), which captures the radiolabeled peptide substrate.

-

Washing: The filters are washed to remove unincorporated ³H-SAM.

-

Scintillation Counting: The amount of radioactivity retained on the filters, corresponding to the methylated peptide product, is quantified using a scintillation counter.

-

Data Analysis: Initial reaction velocities are calculated and plotted in a double-reciprocal (Lineweaver-Burk) format against substrate concentrations. Analysis of these plots reveals the mode of inhibition (competitive, uncompetitive, etc.) and allows for the calculation of the Kᵢ value.[6]

Isothermal Titration Calorimetry (ITC) (for Kₑ and Thermodynamics)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment, including the dissociation constant (Kₑ), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Sample Preparation: A solution of purified SMYD2 protein is placed in the sample cell of the calorimeter. A concentrated solution of this compound is loaded into the titration syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.

-

Titration: A series of small, precise injections of the this compound solution are made into the SMYD2 solution at a constant temperature.

-

Heat Measurement: The ITC instrument measures the minute heat changes that occur with each injection as the this compound binds to SMYD2. A reference cell containing buffer is used to subtract background heat effects.

-

Binding Isotherm Generation: The measured heat per injection is plotted against the molar ratio of this compound to SMYD2. This creates a binding isotherm curve.

-

Data Fitting: The resulting isotherm is fitted to a binding model (e.g., a single-site binding model). This analysis yields the binding affinity (Kₐ, from which Kₑ is calculated), the stoichiometry of binding (N), and the enthalpy of binding (ΔH). The entropy (ΔS) is then calculated from these values.[6]

Visualizations

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining the kinetic and thermodynamic parameters of this compound binding to SMYD2.

This compound Mechanism of Inhibition

Caption: this compound competitively inhibits the binding of the peptide substrate to the SMYD2-SAM complex.

References

- 1. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. universalbiologicals.com [universalbiologicals.com]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Inhibitor of Methyltransferase SMYD2, this compound Protects Against Peritoneal Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

AZ505: A Comprehensive Technical Guide to a Selective SMYD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ505 is a potent and selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in various cellular processes and diseases, including cancer and fibrosis. This document provides an in-depth technical overview of the chemical structure, properties, mechanism of action, and pharmacological effects of this compound based on currently available preclinical data. Detailed summaries of its biochemical and cellular activities, along with insights into its effects in in vivo models, are presented. Methodological summaries for key experiments are provided to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name N-cyclohexyl-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-N-[2-[[2-(5-hydroxy-3-oxo-2H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide, is a complex molecule identified through high-throughput screening.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | N-cyclohexyl-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-N-[2-[[2-(5-hydroxy-3-oxo-2H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide | [3] |

| CAS Number | 1035227-43-0 | [1][4] |

| Molecular Formula | C29H38Cl2N4O4 | [4][5] |

| Molecular Weight | 577.54 g/mol | [4] |

| SMILES | O=C(N(C1CCCCC1)CCNCCC2=C(OCC(N3)=O)C3=C(O)C=C2)CCNCCC4=CC=C(Cl)C(Cl)=C4 | [4] |

| Appearance | Off-white to light brown solid | [4] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action

This compound is a potent and highly selective inhibitor of the histone methyltransferase SMYD2.[1][4] Its mechanism of action is characterized by the following key features:

-

Substrate-Competitive Inhibition: this compound acts as a substrate-competitive inhibitor, binding to the peptide-binding groove of SMYD2.[6][7] This mode of action prevents the natural substrate, such as histone H3 or p53, from accessing the active site.

-

High Potency and Selectivity: this compound exhibits a half-maximal inhibitory concentration (IC50) of 0.12 µM for SMYD2.[1][4][8] It displays remarkable selectivity, being over 600-fold more potent for SMYD2 than for other histone methyltransferases like SMYD3, DOT1L, and EZH2.[4][8]

-

Modulation of Cellular Pathways: By inhibiting SMYD2, this compound influences a variety of downstream signaling pathways involved in cell growth, proliferation, and pathogenesis. It has been shown to decrease the expression of c-Myc in prostate cancer cells and reduce the methylation and phosphorylation of STAT3 and p65 in breast cancer cells.[4]

Pharmacological Properties

Preclinical studies have demonstrated the pharmacological effects of this compound in various disease models.

Anti-Cancer Activity

-

In Vitro: this compound has been shown to inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells.[4]

-

In Vivo: In a triple-negative breast cancer (TNBC) xenograft model, this compound significantly reduced tumor growth.[1] Similarly, in prostate cancer models, pharmacological inhibition of SMYD2 with this compound repressed cancer cell growth both in vitro and in vivo.[9]

Anti-Fibrotic Effects

-

Peritoneal Fibrosis: In a mouse model of chlorhexidine gluconate-induced peritoneal fibrosis, this compound attenuated peritoneal thickening, and reduced the expression of collagen I and fibronectin.[2] It also inhibited epithelial-to-mesenchymal transition (EMT), inflammation, and angiogenesis in the peritoneum.[2]

Effects on Bone Metabolism

-

In Vitro: this compound was found to promote osteoblast differentiation and inhibit osteoclast formation in cell cultures.[3]

-

In Vivo: Paradoxically, in vivo administration of this compound in mice led to a significant decrease in trabecular bone mass.[3] This was attributed to a potent stimulation of RANKL expression in osteoblasts, highlighting the complexity of its effects on bone metabolism and the importance of in vivo validation.[3]

| Pharmacological Effect | Model | Key Findings | Reference(s) |

| Anti-Cancer | Triple-Negative Breast Cancer (TNBC) Xenograft | Significantly reduced tumor growth | [1] |

| Prostate Cancer Cells (in vitro & in vivo) | Repressed cancer cell growth | [9] | |

| Anti-Fibrotic | Peritoneal Fibrosis (mouse model) | Attenuated peritoneal fibrosis, inhibited EMT, inflammation, and angiogenesis | [2] |

| Bone Metabolism | Osteoblast/Osteoclast Cultures (in vitro) | Promoted osteoblast differentiation, inhibited osteoclast formation | [3] |

| Mouse Model (in vivo) | Decreased trabecular bone mass due to increased RANKL expression | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. The compound was identified through a high-throughput screening process. However, based on published studies, the following outlines the general methodologies used to characterize this compound.

SMYD2 Inhibition Assay

A common method to assess SMYD2 inhibitory activity is a biochemical assay that measures the transfer of a methyl group from a donor (e.g., S-adenosyl-L-methionine, SAM) to a substrate peptide (e.g., a p53-derived peptide). The protocol generally involves:

-

Incubating recombinant SMYD2 enzyme with the substrate peptide and a methyl donor (often radiolabeled) in the presence of varying concentrations of the test compound (this compound).

-

Stopping the reaction and separating the methylated product from the unreacted substrate.

-

Quantifying the amount of methylated product, often through scintillation counting or fluorescence-based detection methods.

-

Calculating the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assays

To determine the effect of this compound on cancer cell proliferation, standard cell viability assays are employed:

-

Seeding cancer cells (e.g., PC3, DU145, MDA-MB-231) in multi-well plates.

-

Treating the cells with a range of concentrations of this compound or a vehicle control (DMSO).

-

Incubating the cells for a specified period (e.g., 48-72 hours).

-

Assessing cell viability using colorimetric or luminescent assays such as MTT, XTT, or CellTiter-Glo.

-

Measuring the absorbance or luminescence, which correlates with the number of viable cells.

-

Calculating the GI50 (concentration for 50% growth inhibition) or IC50 values.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in vivo is typically evaluated using xenograft models:

-

Implanting human cancer cells (e.g., TNBC cells) subcutaneously into immunocompromised mice.

-

Allowing tumors to grow to a palpable size.

-

Randomizing mice into treatment and control groups.

-

Administering this compound (e.g., via intraperitoneal injection) or a vehicle control at a specified dose and schedule.

-

Monitoring tumor volume and body weight regularly.

-

At the end of the study, excising tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound is a valuable research tool for studying the biological roles of SMYD2. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of SMYD2 inhibition in various cellular contexts. The preclinical data suggest its potential as a therapeutic agent in oncology and fibrotic diseases. However, the unexpected in vivo effects on bone metabolism underscore the importance of comprehensive in vivo studies to fully understand the pharmacological profile of this compound. Further research is warranted to explore its therapeutic potential, including detailed pharmacokinetic, pharmacodynamic, and toxicology studies, which will be crucial before any potential clinical investigation. As of the current literature review, there is no publicly available information on clinical trials involving this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. SMYD2 Inhibition Downregulates TMPRSS2 and Decreases SARS-CoV-2 Infection in Human Intestinal and Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of the Lysine Methyltransferase Inhibitor this compound on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide | C29H38Cl2N4O4 | CID 91757965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Inhibitor of Methyltransferase SMYD2, this compound Protects Against Peritoneal Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of AZ505 with the SMYD Protein Family

This technical guide provides a comprehensive overview of the small molecule inhibitor AZ505 and its interaction with the SET and MYND domain-containing (SMYD) family of protein lysine methyltransferases. The content is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Introduction to this compound and the SMYD Protein Family

This compound is a potent and highly selective small molecule inhibitor of SMYD2, identified through a high-throughput chemical screen.[1][2] It serves as a crucial chemical probe for elucidating the biological functions of SMYD2 and exploring its therapeutic potential.

The SMYD protein family consists of five members in humans (SMYD1-5), which are a unique class of protein lysine methyltransferases.[3][4] A defining structural feature of this family is a catalytic SET domain that is "split" by a MYND domain, a zinc finger motif involved in protein-protein interactions.[4][5] SMYD proteins regulate a wide array of cellular processes, including chromatin remodeling, signal transduction, and cell cycle control, by methylating both histone and non-histone protein substrates.[4][6] Dysregulation of SMYD protein activity has been implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention.[4]

Quantitative Analysis of this compound-SMYD Interaction

The efficacy and selectivity of this compound have been quantitatively characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data regarding its inhibitory activity and binding affinity.

Table 1: In Vitro Inhibitory Activity of this compound

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against SMYD2 and other histone methyltransferases, highlighting its selectivity.

| Target Enzyme | IC50 (μM) | Selectivity over SMYD2 |

| SMYD2 | 0.12 | - |

| SMYD3 | >83.3 | >694-fold |

| DOT1L | >83.3 | >694-fold |

| EZH2 | >83.3 | >694-fold |

Table 2: Binding Affinity of this compound for SMYD2

This table details the thermodynamic parameters of the this compound-SMYD2 interaction as determined by Isothermal Titration Calorimetry (ITC). The binding is primarily driven by entropy, suggesting hydrophobic interactions play a key role.[3][8][9]

| Parameter | Value |

| Dissociation Constant (Kd) | 0.5 μM |

| Enthalpy Change (ΔH) | -3.4 kcal/mol |

| Entropy Change (TΔS) | 5 kcal/mol |

| Stoichiometry (N) | 1 |

In contrast, the calculated Kd for the p53 substrate peptide binding to SMYD2 is 3.7 μM, indicating that this compound has a higher affinity for the enzyme than this natural substrate.[3][8][9]

Mechanism of Action and Structural Basis of Inhibition

This compound functions as a substrate-competitive inhibitor of SMYD2.[1][2] Kinetic and structural studies have revealed that this compound binds directly within the peptide-binding groove of SMYD2, thereby preventing the binding of its protein substrates.[1][9][10] The binding of this compound is uncompetitive with respect to the cofactor S-adenosylmethionine (SAM), and its binding is dependent on the presence of SAM.[1][9][10]

Crystal structures of the SMYD2-AZ505 complex provide a detailed atomic-level view of this interaction.[2] These structures confirm that a single molecule of this compound occupies the substrate-binding channel. The high selectivity of this compound for SMYD2 over the closely related SMYD3 is attributed to structural differences in the substrate-binding pocket. In SMYD3, a valine residue (V195) physically obstructs the pocket, preventing the binding of this compound.[10]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the interaction between this compound and the SMYD protein family.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used for high-throughput screening and quantitative assessment of enzyme inhibitors.[11][12][13]

Principle: The assay measures the methylation of a biotinylated substrate peptide by SMYD2. A Europium (Eu)-labeled antibody detects the methylated peptide, and when a streptavidin-conjugated acceptor fluorophore binds to the biotin tag, FRET occurs between the Eu-donor and the acceptor. Inhibition of SMYD2 activity by a compound like this compound leads to a decrease in the FRET signal.

Protocol Steps:

-

Reaction Setup: In a 384-well plate, incubate recombinant SMYD2 enzyme with the substrate peptide (e.g., a p53-derived peptide) and the methyl donor SAM.

-

Compound Addition: Add varying concentrations of this compound (or other test compounds) dissolved in DMSO to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Allow the enzymatic reaction to proceed for a defined period (e.g., 60-90 minutes) at room temperature.

-

Detection: Stop the reaction and add a detection mixture containing a Eu-labeled anti-methyl-lysine antibody and a streptavidin-acceptor conjugate (e.g., APC or ULight).

-

Signal Reading: After a final incubation period (e.g., 30-60 minutes), read the plate on a TR-FRET-compatible plate reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the signal ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ITC is a powerful biophysical technique used to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[14][15]

Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (SMYD2) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured for each injection.

Protocol Steps:

-

Sample Preparation: Prepare solutions of purified SMYD2 protein and this compound in an identical, well-matched buffer to minimize heats of dilution.[16] Degas both solutions prior to the experiment.

-

Instrument Setup: Load the SMYD2 solution into the sample cell and the more concentrated this compound solution into the injection syringe.[16][17]

-

Titration: Perform a series of small, sequential injections of this compound into the SMYD2 solution while maintaining a constant temperature.

-

Data Acquisition: The instrument records the heat change after each injection. As the protein becomes saturated with the ligand, the heat change per injection diminishes.

-

Data Analysis: Integrate the raw heat flow data to obtain the heat change per mole of injectant. Plot these values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Signaling Pathways and Cellular Functions Modulated by this compound

SMYD2 methylates several key non-histone proteins involved in cancer and fibrosis, and this compound has been shown to modulate these pathways.

-

p53 and Rb Regulation: SMYD2 methylates the tumor suppressor proteins p53 and retinoblastoma (Rb), which can alter their activity and contribute to cell cycle progression.[1][4] Inhibition of SMYD2 by this compound can potentially restore the normal function of these proteins.

-

Inflammation and Fibrosis: In models of peritoneal fibrosis, this compound treatment reduces the expression of SMYD2 and its histone mark H3K36me3.[18][19] This leads to the inhibition of epithelial-to-mesenchymal transition (EMT), inflammation, and angiogenesis.[18] this compound has been shown to block the phosphorylation of AKT and increase the expression of the tumor suppressor PTEN.[18][19] The methylation of PTEN by SMYD2 negatively regulates its activity, and this compound can reverse this effect.[19]

-

STAT3 and NF-κB Pathways: Inhibition of SMYD2 with this compound has been observed to decrease the methylation and subsequent phosphorylation of STAT3 and the p65 subunit of NF-κB in certain cancer cell lines, key regulators of inflammatory and survival pathways.[3][19]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the protein lysine methyltransferase SMYD2. It acts via a substrate-competitive mechanism, binding to the enzyme's peptide-binding groove with high affinity. Its high selectivity for SMYD2 over other methyltransferases, including the closely related SMYD3, makes it an invaluable tool for studying the specific roles of SMYD2 in health and disease. Research utilizing this compound has provided significant insights into the involvement of SMYD2 in critical signaling pathways related to oncology and fibrosis. This body of work establishes SMYD2 as a druggable target and provides a strong foundation for the development of novel therapeutic agents based on the this compound scaffold.

References

- 1. apexbt.com [apexbt.com]

- 2. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure and Function of SET and MYND Domain-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Smyd Family of Methyltransferases: Role in Cardiac and Skeletal Muscle Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]